molecular formula C14H13Cl2NO2 B3001632 3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide CAS No. 1219914-65-4

3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide

Cat. No.: B3001632
CAS No.: 1219914-65-4
M. Wt: 298.16
InChI Key: QSVFGLFZMRRNPO-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 3rd and 4th positions of the benzene ring, a furan ring attached to the propan-2-yl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzoyl chloride and 1-(furan-2-yl)propan-2-amine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3,4-dichlorobenzoyl chloride is added dropwise to a solution of 1-(furan-2-yl)propan-2-amine in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the amide group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]amine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Biological Studies: The compound can be used to study the interactions between benzamides and biological targets such as enzymes and receptors.

    Materials Science: It can be utilized in the synthesis of novel materials with specific properties, such as polymers and coatings.

    Chemical Biology: The compound can serve as a tool for probing biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide involves its interaction with specific molecular targets. The amide linkage allows it to form hydrogen bonds with proteins, potentially inhibiting their function. The furan ring can interact with hydrophobic pockets in enzymes or receptors, enhancing its binding affinity. The chlorine atoms may also contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichlorobenzamide: Lacks the furan ring, making it less versatile in terms of biological activity.

    N-[1-(furan-2-yl)propan-2-yl]benzamide: Lacks the chlorine atoms, which may reduce its reactivity.

    3,4-dichloro-N-(propan-2-yl)benzamide: Lacks the furan ring, which may affect its binding properties.

Uniqueness

3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide is unique due to the presence of both the furan ring and the chlorine atoms, which enhance its chemical reactivity and potential biological activity. The combination of these structural features makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2/c1-9(7-11-3-2-6-19-11)17-14(18)10-4-5-12(15)13(16)8-10/h2-6,8-9H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVFGLFZMRRNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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